2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol
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Overview
Description
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol is an organic compound with a unique structure that includes a methoxymethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol typically involves the reaction of 2,4-dimethylpentane-1,5-diol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol: shares similarities with other diols and methoxymethyl-substituted compounds, such as:
Uniqueness
The unique combination of the methoxymethyl group and the two hydroxyl groups in this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol (CAS No. 5341-76-4) is a chemical compound featuring a methoxymethyl group and two hydroxyl groups. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H20O3, with a molecular weight of 176.25 g/mol. The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 5341-76-4 |
Molecular Formula | C9H20O3 |
Molecular Weight | 176.25 g/mol |
IUPAC Name | This compound |
InChI Key | KQWPPKFUTRANJS-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to participate in hydrogen bonding and other molecular interactions due to the presence of hydroxyl groups. These interactions may influence its solubility and reactivity with various biological targets.
Interaction with Biological Targets
The compound's methoxymethyl group enhances its reactivity by allowing for potential substitutions or modifications that can lead to different biological effects. The hydroxyl groups are crucial for forming hydrogen bonds with biomolecules, which can modulate enzyme activities or receptor interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacteria.
- Antiproliferative Effects : In vitro studies have demonstrated that it may inhibit the proliferation of cancer cell lines. The mechanism involves disrupting cellular processes essential for tumor growth.
Research Findings and Case Studies
Several studies have investigated the biological effects and mechanisms of action associated with this compound:
- Antimicrobial Studies : A study highlighted the compound's potential against Staphylococcus aureus, showing significant inhibition at specific concentrations . This suggests its utility in developing new antimicrobial agents.
- Cell Line Studies : Research involving human cancer cell lines indicated that the compound could reduce cell viability significantly. For instance, it was tested against HeLa cells (cervical cancer) and A549 cells (lung cancer), where it exhibited IC50 values indicating effective antiproliferative activity .
- Mechanistic Insights : In silico studies have provided insights into how this compound interacts with key proteins involved in bacterial resistance mechanisms. This could pave the way for novel therapeutic strategies targeting resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
Compound Name | CAS Number | Biological Activity |
---|---|---|
3,3-Bis(methoxymethyl)-2,4-dimethylheptane | Not available | Anti-inflammatory and antimicrobial |
1-(3-Butoxy-2,2-dimethylpropoxy)butane | 96497-09-5 | Moderate antimicrobial properties |
(1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl)cyclohexane | 129228-16-6 | Potential anticancer activity |
Properties
CAS No. |
5341-76-4 |
---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(methoxymethyl)-2,4-dimethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O3/c1-8(5-10)4-9(2,6-11)7-12-3/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
KQWPPKFUTRANJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CO)COC)CO |
Origin of Product |
United States |
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